2-Methyl-1-tetralone

Catalog No.
S604172
CAS No.
1590-08-5
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-tetralone

CAS Number

1590-08-5

Product Name

2-Methyl-1-tetralone

IUPAC Name

2-methyl-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3

InChI Key

GANIBVZSZGNMNB-UHFFFAOYSA-N

SMILES

CC1CCC2=CC=CC=C2C1=O

Synonyms

1-Oxo-2-methyl-1,2,3,4-tetrahydronaphthalene; 2-Methyl-1-tetralone; 2-Methyl-3,4-dihydro-2H-naphthalen-1-one; 2-Methyl-.alpha.-tetralone; 3,4-Dihydro-2-methyl-1(2H)-naphthalenone

Canonical SMILES

CC1CCC2=CC=CC=C2C1=O

Enantioselective Hydrogenation

2-Methyl-1-tetralone has been studied as a substrate for enantioselective hydrogenation, a process that uses a catalyst to selectively produce one enantiomer (mirror image) of a molecule over the other. Research has shown that 2-Methyl-1-tetralone undergoes enantioselective hydrogenation when catalyzed by 1,4-diamine-ruthenium(II) complexes []. This finding suggests that 2-Methyl-1-tetralone could potentially be used as a starting material for the synthesis of other chiral molecules.

2-Methyl-1-tetralone is an organic compound classified as a member of the tetralin family, characterized by a fused bicyclic structure. Its chemical formula is C₁₁H₁₂O, and it has a molecular weight of approximately 160.22 g/mol. The compound features a methyl group at the second position and a ketone functional group at the first position of the tetralin structure, making it structurally unique among similar compounds. Its IUPAC name is 2-methyl-3,4-dihydro-2H-naphthalen-1-one, and it is also known by various synonyms including 2-methyltetralone and 2-methyl-alpha-tetralone .

  • 2-Methyl-1-tetralone should be handled with care as it may cause skin and eye irritation [].
  • Specific toxicity data is not readily available, but it is advisable to follow standard laboratory safety protocols when handling this compound.

  • Decarboxylation: The compound can undergo decarboxylation to yield derivatives like 2-hydroperoxy-2-methyl-1-tetralone when reacted with atmospheric oxygen .
  • Protonation: Stereoselective protonation of its lithium enolate has been reported, which is catalyzed by salan-type diamines, demonstrating its reactivity in asymmetric synthesis .
  • Dehydrogenation: Methylation of 1-tetralone followed by dehydrogenation in the presence of palladium on carbon catalyst is another pathway for its synthesis .

Several synthesis methods for 2-methyl-1-tetralone have been documented:

  • Friedel-Crafts Reaction: One common method involves the Friedel-Crafts acylation of α-methyl-γ-butyrolactone, yielding 2-methyl-1-tetralone in good yields (approximately 79%) under specific conditions .
  • Methylation and Dehydrogenation: Another method includes methylating 1-tetralone followed by dehydrogenation using palladium catalysts .
  • Decarboxylation: The compound can be synthesized through the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid, providing an alternative route to this compound .

2-Methyl-1-tetralone has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceutical chemistry.
  • Flavoring and Fragrance Industry: Due to its aromatic properties, it may find applications in flavoring and fragrance formulations.
  • Research: It is utilized in various chemical research studies focused on organic synthesis and reaction mechanisms .

Interaction studies involving 2-methyl-1-tetralone are primarily focused on its reactivity with other chemical species rather than biological interactions. The compound's enol forms can react with atmospheric oxygen, leading to oxidation products that have implications for understanding its behavior in synthetic pathways . Further studies are warranted to explore potential interactions with biological targets.

Several compounds share structural characteristics with 2-methyl-1-tetralone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-TetraloneKetone at position one without methyl substitutionBasic structure for synthesizing derivatives
2-Methyl-1-naphtholHydroxyl group instead of ketoneExhibits different biological properties
3-Methyl-1-tetraloneMethyl group at position threeAlters reactivity and potential applications
4-Methyl-1-tetraloneMethyl group at position fourDifferent steric effects compared to 2-methyl
6-Methyl-1-tetraloneMethyl group at position sixLess common but significant in specific syntheses

The uniqueness of 2-methyl-1-tetralone lies in its specific positioning of functional groups that influence its reactivity and applications compared to these similar compounds. Its ability to participate in diverse

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1590-08-5

Dates

Modify: 2023-08-15

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